octahydro-2H-quinolizin-1-ylacetonitrile
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Overview
Description
2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE is a nitrogen-containing heterocyclic compound. This compound is part of the quinolizidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE consists of a quinolizidine ring system fused with an acetonitrile group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolizidine derivatives with various functional groups.
Reduction: Aminoquinolizidine compounds.
Substitution: Quinolizidine derivatives with substituted functional groups.
Scientific Research Applications
2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE can be compared with other quinolizidine derivatives:
Quinolizidine: A basic structure with similar biological activities.
Lupinine: Known for its use in medicinal chemistry.
Sparteine: Used as a chiral ligand in asymmetric synthesis.
The uniqueness of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE lies in its specific functional groups and the resulting chemical reactivity, which allows for a wide range of applications in various fields .
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLDCGCWJGORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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